molecular formula C16H16ClNO3 B5817822 3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide

3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B5817822
M. Wt: 305.75 g/mol
InChI Key: YULDMOWCTKBAPK-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethoxy group, and a methoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide typically involves multiple steps:

    Nitration: The starting material, 3-chloro-4-ethoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Acylation: The amine group is acylated with 2-methoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding dechlorinated compound.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
  • 3-chloro-4-ethoxy-N-(2-chlorophenyl)benzamide
  • 3-chloro-4-ethoxy-N-(2-hydroxyphenyl)benzamide

Uniqueness

3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-3-21-14-9-8-11(10-12(14)17)16(19)18-13-6-4-5-7-15(13)20-2/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULDMOWCTKBAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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